Ascorbyl tocopheryl maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

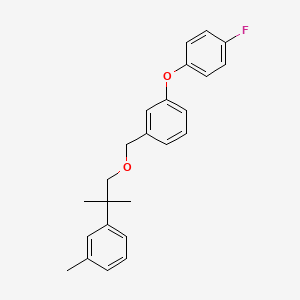

Ascorbyl tocopheryl maleate is a diester of maleic acid with vitamin C (l-ascorbic acid) and vitamin E (α-tocopherol). This compound is used in personal care applications and the pharmaceutical industry due to its properties intrinsic to both vitamins. It is known for its antioxidant properties, skin conditioning, and emollient effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ascorbyl tocopheryl maleate is synthesized through esterification reactions involving maleic acid, l-ascorbic acid, and α-tocopherol. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. The compound is often produced in an anhydrous form to maintain its stability .

Industrial Production Methods

Industrial production of this compound involves multi-step processes that include the extraction of vitamin E from vegetable oils using Soxhlet extraction with hexane. The extracted vitamin E is then esterified with maleic acid and l-ascorbic acid under specific reaction conditions to produce the final compound .

Análisis De Reacciones Químicas

Types of Reactions

Ascorbyl tocopheryl maleate undergoes various chemical reactions, including:

Oxidation: The compound exhibits antioxidant properties by scavenging reactive oxygen species.

Hydrolysis: It quickly hydrolyzes in the presence of strong bases (alkali conditions).

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong bases for hydrolysis and oxidizing agents for studying its antioxidant properties. The reactions are typically conducted under controlled pH and temperature conditions to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include hydrolyzed derivatives and oxidized products that result from its interaction with reactive oxygen species .

Aplicaciones Científicas De Investigación

Ascorbyl tocopheryl maleate has a wide range of scientific research applications, including:

Mecanismo De Acción

Ascorbyl tocopheryl maleate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, protecting dermal cells from oxidative damage and programmed cell death. The compound also inhibits tyrosinase activity, which suppresses melanin production, contributing to its skin whitening effects .

Comparación Con Compuestos Similares

Similar Compounds

Ascorbyl palmitate: Another ester of ascorbic acid, known for its antioxidant properties.

Tocopheryl acetate: A derivative of vitamin E, commonly used in skincare products for its antioxidant and moisturizing effects.

Tocopheryl succinate: A vitamin E derivative with similar antioxidant properties.

Uniqueness

Ascorbyl tocopheryl maleate is unique due to its combination of both vitamin C and vitamin E properties. This dual functionality enhances its antioxidant capacity and makes it a versatile ingredient in personal care and pharmaceutical applications .

Propiedades

Número CAS |

320616-16-8 |

|---|---|

Fórmula molecular |

C39H58O10 |

Peso molecular |

686.9 g/mol |

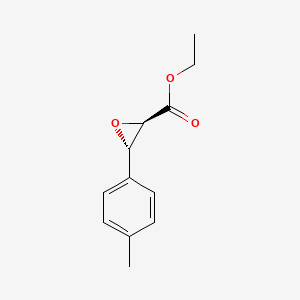

Nombre IUPAC |

4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate |

InChI |

InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1 |

Clave InChI |

XDDAGVUFLQKVEA-SJTHZTAVSA-N |

SMILES isomérico |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)